molecular formula C11H8BrNO2 B8308748 10-Bromo-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline

10-Bromo-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline

Cat. No.: B8308748
M. Wt: 266.09 g/mol
InChI Key: BDHUBMVIYYFDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Bromo-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline is a useful research compound. Its molecular formula is C11H8BrNO2 and its molecular weight is 266.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

10-bromo-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline

InChI

InChI=1S/C11H8BrNO2/c12-7-3-4-13-8-1-2-9-11(10(7)8)15-6-5-14-9/h1-4H,5-6H2

InChI Key

BDHUBMVIYYFDCL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC3=NC=CC(=C32)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,3-dihydro-[1,4]dioxino[2,3-f]quinolin-10-ol (2.8 g) in dry DMF (8 mL) was cooled in ice and phosphorus tribromide (0.7 mL) added drop-wise, and the mixture was stirred, with ice-cooling for 30 minutes then allowed to warm to room temperature and stirred for a further 2 hours. It was cooled in ice and sodium carbonate solution was added and the solid was collected, washed well with water, and dried in vacuo, to afford a pale yellow solid (1.65 g, 90%). LC/MS (ES) m/z 267.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
90%

Synthesis routes and methods II

Procedure details

The quinolinone (4d) in dry DMF (8 mL) was cooled in ice and phosphorus tribromide (0.7 mL) added drop-wise, and the mixture was stirred, with ice-cooling for 30 minutes then allowed to warm to room temperature and stirred for a further 2 hours. It was cooled in ice and sodium carbonate solution was added and the solid was collected, washed well with water, and dried in vacuo, to afford a pale yellow solid (1.65 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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